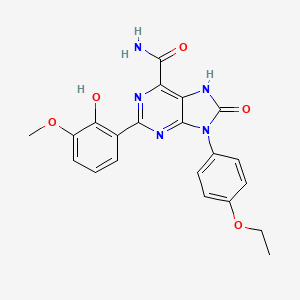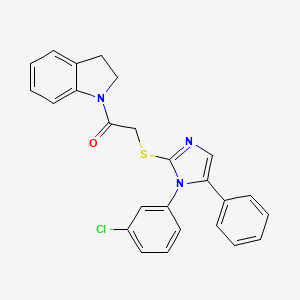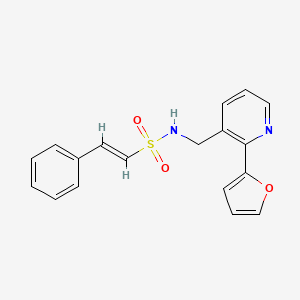![molecular formula C17H12F2N4O2 B2919747 1-benzyl-5-(3,4-difluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1007923-63-8](/img/structure/B2919747.png)
1-benzyl-5-(3,4-difluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzyl-5-(3,4-difluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a heterocyclic compound that belongs to the class of triazoles. . This particular compound features a pyrrolo[3,4-d][1,2,3]triazole core, which is a fused ring system combining a pyrrole and a triazole ring, and is substituted with a benzyl group and a difluorophenyl group.
作用机制
Target of Action
It’s known that 1,2,3-triazoles, a class of compounds to which our molecule belongs, are capable of binding in the biological system with a variety of enzymes and receptors . This broad interaction profile allows them to exhibit a wide range of biological activities.
Mode of Action
1,2,3-triazoles are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond, mimicking an E or a Z amide bond . This structural similarity might play a role in its interaction with its targets.
Biochemical Pathways
Compounds with a 1,2,3-triazole core have been found to exhibit a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
1,2,3-triazoles have been found to exhibit a broad range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities . This suggests that the compound could have a wide range of molecular and cellular effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-5-(3,4-difluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can be achieved through a multi-step process involving cycloaddition reactions. One common approach involves the use of primary amines, 1,3-dicarbonyl compounds, and tosyl azide as starting materials. The reaction proceeds via a cycloaddition mechanism under metal-free conditions, often promoted by acetic acid . Another method involves the reduction of ester functional groups to aldehydes using lithium tri-tert-butoxyaluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of environmentally friendly solvents such as water and weak bases like TMEDA (tetramethylethylenediamine) can enhance the sustainability of the process . Additionally, optimizing reaction conditions to achieve high yields and regioselectivity is crucial for industrial applications.
化学反应分析
Types of Reactions
1-benzyl-5-(3,4-difluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert ester groups to aldehydes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium tri-tert-butoxyaluminum hydride is used for reducing ester groups to aldehydes.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce aldehydes .
科学研究应用
1-benzyl-5-(3,4-difluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antifungal and anticancer agent Triazole derivatives have shown effective cytotoxic activity against various cancer cell lines.
Biology: It is used in biological studies to understand its interactions with enzymes and receptors.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
相似化合物的比较
Similar Compounds
1,4,5-trisubstituted 1,2,3-triazoles: These compounds share a similar triazole core and exhibit comparable biological activities.
1,5-disubstituted 1,2,3-triazoles: These analogues have been studied for their anticancer properties and are structurally related to the compound .
Uniqueness
1-benzyl-5-(3,4-difluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and difluorophenyl groups enhances its potential as a therapeutic agent by improving its binding affinity and selectivity for molecular targets .
属性
IUPAC Name |
3-benzyl-5-(3,4-difluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N4O2/c18-12-7-6-11(8-13(12)19)23-16(24)14-15(17(23)25)22(21-20-14)9-10-4-2-1-3-5-10/h1-8,14-15H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAQZKYHYTUPNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)F)F)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)furan-2-carboxamide](/img/structure/B2919665.png)
![N-[(1E)-8-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydroxylamine](/img/structure/B2919668.png)
![N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide](/img/structure/B2919669.png)

![methyl3-(aminomethyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylatedihydrochloride](/img/structure/B2919675.png)

![N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-2,4-dimethoxyaniline](/img/structure/B2919677.png)
![3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one](/img/structure/B2919678.png)


![8-(4-ethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2919682.png)
![2-[(3,4-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2919684.png)
![N-[3-(morpholin-4-yl)propyl]-2,2-diphenylacetamide](/img/structure/B2919686.png)
